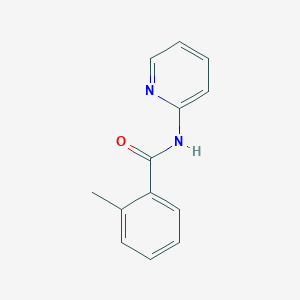
1-(4-(Hydroxymethyl)benzyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Hydroxymethyl)benzyl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridinone core with a benzyl group substituted at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Hydroxymethyl)benzyl)pyridin-2(1H)-one typically involves the following steps:
Formation of the Benzyl Intermediate: The benzyl intermediate can be synthesized through the reaction of benzyl chloride with a suitable hydroxyl-containing compound under basic conditions.
Coupling with Pyridinone: The benzyl intermediate is then coupled with pyridinone under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Hydroxymethyl)benzyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The pyridinone ring can be reduced to form a dihydropyridinone derivative.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Formation of 1-(4-(Carboxyl)benzyl)pyridin-2(1H)-one.
Reduction: Formation of 1-(4-(Hydroxymethyl)benzyl)dihydropyridin-2(1H)-one.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
1-(4-(Hydroxymethyl)benzyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(Hydroxymethyl)benzyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(Methoxymethyl)benzyl)pyridin-2(1H)-one
- 1-(4-(Ethoxymethyl)benzyl)pyridin-2(1H)-one
- 1-(4-(Hydroxymethyl)phenyl)pyridin-2(1H)-one
Uniqueness
1-(4-(Hydroxymethyl)benzyl)pyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
1-[[4-(hydroxymethyl)phenyl]methyl]pyridin-2-one |
InChI |
InChI=1S/C13H13NO2/c15-10-12-6-4-11(5-7-12)9-14-8-2-1-3-13(14)16/h1-8,15H,9-10H2 |
InChI Key |
OINHGEBQNPOQFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC2=CC=C(C=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-[(4-chlorophenyl)sulfonyl]-1-naphthamide](/img/structure/B13991130.png)
![(2E)-2-[2-(hydroxymethyl)phenyl]-2-methoxyimino-N-methylacetamide](/img/structure/B13991135.png)


![6-Bromo-3-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13991142.png)
